molecular formula C20H22N4O4S B2838687 Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate CAS No. 923821-71-0

Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate

Cat. No.: B2838687
CAS No.: 923821-71-0
M. Wt: 414.48
InChI Key: HUYBQONICPWQNQ-UHFFFAOYSA-N
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Description

Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Chemical Properties : Research has demonstrated various synthetic routes to produce quinoline and quinazoline derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, the treatment of 3-methylcyclohexanone with ethyl formate led to the formation of quinazoline derivatives, indicating a broad utility in creating complex molecules from simpler precursors (Mohamed, Abdel-Latif, & Ahmed, 2020).

  • Molecular Modeling and Computational Studies : Theoretical studies, including DFT calculations, provide insights into the electronic properties of synthesized compounds, aiding in the prediction of their reactivity and stability. This approach is instrumental in designing molecules with desired properties for specific applications (Mohamed, Abdel-Latif, & Ahmed, 2020).

Applications in Medicinal Chemistry

  • Potential Anti-Cancer Activity : Investigations into the anti-cancer properties of related compounds have shown promising results. For instance, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated for their inhibitory effects on methionine synthase, an enzyme over-expressed in certain breast and prostate tumor cells. This study highlights the therapeutic potential of these compounds in cancer treatment (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).

  • Antimicrobial and Antibacterial Properties : Some derivatives have shown effective antimicrobial activities, which could be leveraged in developing new antibiotics to combat resistant bacterial strains. This underscores the importance of these compounds in addressing global health challenges related to infectious diseases (Anderson, Heider, Raju, & Yucht, 1988).

Chemical Intermediates

  • Building Blocks for Heterocycles : The structural complexity and functional diversity of quinazoline derivatives make them valuable intermediates in synthesizing a wide range of heterocyclic compounds, which are key structures in many drugs and materials. The ability to introduce various functional groups into the quinazoline framework allows for the development of molecules with tailored properties for specific applications (Katritzky, Cai, Suzuki, & Singh, 2004).

Properties

IUPAC Name

methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-28-17(26)8-11-24-18(27)14-6-2-3-7-15(14)22-19(24)29-12-16(25)23-20(13-21)9-4-5-10-20/h2-3,6-7H,4-5,8-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYBQONICPWQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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